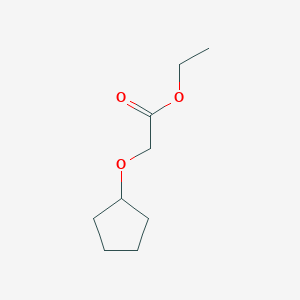
Acetic acid, (cyclopentyloxy)-, ethyl ester
Vue d'ensemble
Description
Acetic acid, (cyclopentyloxy)-, ethyl ester is an organic compound with the molecular formula C9H16O3 It is an ester formed from the reaction of ethyl acetate and cyclopentanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetic acid, (cyclopentyloxy)-, ethyl ester can be synthesized through the esterification reaction between ethyl acetate and cyclopentanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(cyclopentyloxy)acetate may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity reactants and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (cyclopentyloxy)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield ethyl acetate and cyclopentanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Hydrolysis: Ethyl acetate and cyclopentanol.
Reduction: The corresponding alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid, (cyclopentyloxy)-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-(cyclopentyloxy)acetate involves its interaction with various molecular targets depending on the specific application. For example, in enzymatic hydrolysis, the ester bond is cleaved by the catalytic action of esterases, resulting in the formation of ethyl acetate and cyclopentanol. The molecular pathways involved in these reactions are typically studied using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Comparaison Avec Des Composés Similaires
Acetic acid, (cyclopentyloxy)-, ethyl ester can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the cyclopentyl group.
Cyclopentyl acetate: Another ester with a cyclopentyl group but different esterifying alcohol.
Methyl 2-(cyclopentyloxy)acetate: Similar structure but with a methyl group instead of an ethyl group.
The uniqueness of ethyl 2-(cyclopentyloxy)acetate lies in its specific combination of the ethyl ester and cyclopentyl ether functionalities, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
836656-85-0 |
|---|---|
Formule moléculaire |
C9H16O3 |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
ethyl 2-cyclopentyloxyacetate |
InChI |
InChI=1S/C9H16O3/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3 |
Clé InChI |
RCXLBEURLLUIJG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1CCCC1 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














